Cas no 867006-65-3 (1(2H)-Isoquinolinone, 4-bromo-3-methyl-)

1(2H)-Isoquinolinone, 4-bromo-3-methyl-, is a brominated and methyl-substituted isoquinolinone derivative with significant utility in organic synthesis and pharmaceutical research. The compound’s distinct structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position, enhances its reactivity as an intermediate in cross-coupling reactions and heterocyclic functionalization. Its well-defined molecular framework makes it valuable for constructing complex scaffolds in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s high purity and stability further ensure reliable performance in synthetic applications. Its versatility and precise substitution pattern offer researchers a robust building block for targeted molecular design.
1(2H)-Isoquinolinone, 4-bromo-3-methyl- structure
867006-65-3 structure
Product Name:1(2H)-Isoquinolinone, 4-bromo-3-methyl-
CAS No:867006-65-3
MF:C10H8BrNO
MW:238.08062171936
CID:1863347
PubChem ID:67492305
Update Time:2025-06-07

1(2H)-Isoquinolinone, 4-bromo-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Isoquinolinone, 4-bromo-3-methyl-
    • SCHEMBL2673475
    • SB39184
    • 867006-65-3
    • BRTYLKAHWKHBBI-UHFFFAOYSA-N
    • 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
    • 4-bromo-3-methyl-2H-isoquinolin-1-one
    • EN300-397704
    • Inchi: 1S/C10H8BrNO/c1-6-9(11)7-4-2-3-5-8(7)10(13)12-6/h2-5H,1H3,(H,12,13)
    • InChI Key: BRTYLKAHWKHBBI-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)NC(C2C=CC=CC=21)=O

Computed Properties

  • Exact Mass: 236.97893Da
  • Monoisotopic Mass: 236.97893Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.1Ų

1(2H)-Isoquinolinone, 4-bromo-3-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AW17426-2.5g
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
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$1832.00 2024-04-19
A2B Chem LLC
AW17426-5g
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
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A2B Chem LLC
AW17426-10g
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
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$3979.00 2024-04-19
A2B Chem LLC
AW17426-50mg
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
50mg
$248.00 2024-04-19
A2B Chem LLC
AW17426-100mg
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
100mg
$352.00 2024-04-19
A2B Chem LLC
AW17426-250mg
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
250mg
$489.00 2024-04-19
A2B Chem LLC
AW17426-500mg
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
500mg
$750.00 2024-04-19
A2B Chem LLC
AW17426-1g
4-BROMO-3-METHYL-2H-ISOQUINOLIN-1-ONE
867006-65-3 95%
1g
$952.00 2024-04-19
Enamine
EN300-397704-0.05g
4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
867006-65-3 95%
0.05g
$202.0 2023-03-02
Enamine
EN300-397704-0.1g
4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
867006-65-3 95%
0.1g
$301.0 2023-03-02

1(2H)-Isoquinolinone, 4-bromo-3-methyl- Related Literature

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